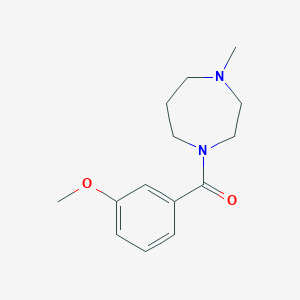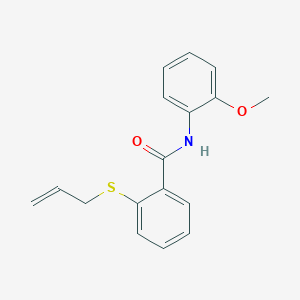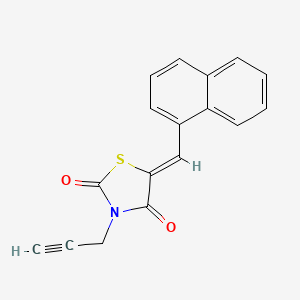![molecular formula C21H24ClN3O3 B5356726 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5356726.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide, also known as ACPA, is a chemical compound that has been studied extensively for its potential use in scientific research. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily found in the central nervous system. In
作用機序
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When this compound binds to the CB1 receptor, it activates a signaling cascade that ultimately leads to the modulation of various physiological processes. The exact mechanism by which this compound activates the CB1 receptor is not fully understood, but it is thought to involve the stabilization of a specific receptor conformation that promotes G protein coupling and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been shown to modulate the activity of various ion channels, including calcium channels and potassium channels. In vivo studies have shown that this compound can modulate a variety of physiological processes, including pain perception, appetite, and locomotor activity.
実験室実験の利点と制限
One major advantage of using N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments is its selectivity for the CB1 receptor. By selectively activating this receptor, researchers can study the effects of CB1 activation on various physiological processes without the confounding effects of activating other receptors. However, one major limitation of using this compound is its potential for off-target effects. This compound has been shown to have some activity at other receptors, including the CB2 receptor, which could potentially confound experimental results.
将来の方向性
There are many potential future directions for research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, including chronic pain, anxiety, and depression. Another area of interest is its potential as a tool for studying the endocannabinoid system in more detail, including the role of CB1 receptor activation in various physiological processes. Additionally, further research is needed to fully understand the potential off-target effects of this compound and to develop more selective CB1 receptor agonists.
合成法
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 4-chloro-2-methylphenol with sodium hydride to form the corresponding phenoxide. The phenoxide is then reacted with 2-(4-acetyl-1-piperazinyl)aniline in the presence of a palladium catalyst to yield this compound. Other methods involve the use of different starting materials or catalysts.
科学的研究の応用
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been studied extensively for its potential use in scientific research. One major area of interest is its potential as a tool for studying the endocannabinoid system, which is a complex signaling system in the body that regulates a variety of physiological processes. This compound has been shown to selectively activate CB1 receptors, which are a key component of the endocannabinoid system. By selectively activating these receptors, researchers can study the effects of CB1 activation on various physiological processes.
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-15-13-17(22)7-8-20(15)28-14-21(27)23-18-5-3-4-6-19(18)25-11-9-24(10-12-25)16(2)26/h3-8,13H,9-12,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJKBMOFIWHYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[1-methyl-2-(methylamino)-2-oxoethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5356659.png)

![2-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazole](/img/structure/B5356663.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356669.png)
![N-(1H-benzimidazol-2-ylmethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5356673.png)
![N-[1-(2-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5356678.png)
![(3aS*,6aS*)-2-(cyclopropylmethyl)-5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5356684.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5356708.png)



![5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356722.png)
![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5356729.png)
